Potassium 4-carboxy-2-oxobutanoate
Description
Properties
IUPAC Name |
potassium;5-hydroxy-2,5-dioxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O5.K/c6-3(5(9)10)1-2-4(7)8;/h1-2H2,(H,7,8)(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCZBVVKDHLWKU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5KO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
997-43-3 | |
| Record name | Potassium hydrogen 2-oxoglutarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.401 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONOPOTASSIUM OXOGLURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DY8MMM4Y2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
Potassium 4-carboxy-2-oxobutanoate, also known as potassium hydrogen 2-ketoglutarate, is a potassium salt derived from 4-carboxy-2-oxobutanoic acid. This compound plays a significant role in various metabolic pathways, particularly in the tricarboxylic acid (TCA) cycle, which is crucial for energy production in aerobic organisms. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activity
This compound is primarily involved in:
- Energy Metabolism : Acts as an intermediate in the TCA cycle, facilitating the conversion of carbohydrates, fats, and proteins into energy.
- Amino Acid Biosynthesis : Functions as a precursor for the synthesis of several amino acids.
- Cellular Signaling : Participates in various signaling pathways, influencing cellular responses.
The compound interacts with several enzymes critical to metabolic processes:
- Enzymatic Interactions : It serves as a co-substrate for 2-oxoglutarate-dependent dioxygenases, which are involved in hydroxylation reactions essential for various biosynthetic pathways.
- Regulation of Metabolic Pathways : this compound regulates multiple pathways by modulating enzyme activity and gene expression.
1. Enzymatic Activity
Research indicates that this compound influences the activity of enzymes such as:
- Isocitrate Dehydrogenase (ICDH)
- Glutamate Dehydrogenase (GDH)
- Succinate Semialdehyde Dehydrogenase (SSADH)
These enzymes are pivotal in the formation of alpha-ketoglutarate (AKG), which is vital for energy production and amino acid metabolism.
2. Cellular Effects
Studies have shown that this compound affects various cell types:
- It enhances cell survival under oxidative stress conditions by providing protective effects against hydrogen peroxide (H2O2) and metal stress.
- In animal models, dietary supplementation with this compound has been linked to increased survival rates, particularly in female mice when administered at a concentration of 2% (w/w).
3. Pharmacokinetics
The compound is predominantly metabolized through the citric acid cycle. Its pharmacokinetic profile suggests rapid absorption and utilization in metabolic processes, making it an effective energy donor and signaling molecule.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Calcium 4-carboxy-2-oxobutanoate | Contains calcium instead of potassium | Primarily used in industrial applications |
| Calcium 2-oxoglutarate | Additional carboxyl group | Functions as a dicarboxylic acid |
| Calcium 2-oxoisovalerate | Branched-chain structure | Distinct from linear structures |
This compound's unique combination of functional groups allows it to participate in diverse biochemical reactions, setting it apart from similar compounds.
Comparison with Similar Compounds
Sodium 4-Carboxy-2-Oxobutanoate
- CAS No.: 305-72-6
- Molecular Formula : C₅H₅NaO₅
- Molecular Weight : 168.08 g/mol
- Key Differences: The sodium analog shares the same oxo-carboxylate backbone but differs in the cationic species (Na⁺ vs. K⁺), leading to a lower molecular weight (168.08 vs. 184.19 g/mol). Sodium salts are generally more cost-effective; for example, the sodium variant is priced at ¥325.00/5g compared to ¥499.00/5g for the potassium salt . Sodium 4-carboxy-2-oxobutanoate is widely used as a biochemical reagent, particularly in studies involving the tricarboxylic acid (TCA) cycle intermediates .
4-Oxopentanoic Acid (Levulinic Acid)
- CAS No.: 123-76-2
- Molecular Formula : C₅H₈O₃
- Molecular Weight : 116.12 g/mol
- Key Differences: A linear oxo acid lacking the carboxylate group at position 4, making it less polar and more volatile. Industrially significant as a precursor to fuels, solvents, and polymers, contrasting with the specialized biochemical roles of potassium 4-carboxy-2-oxobutanoate .
Ethyl 4-(4-Nitrophenyl)-2-Oxobutanoate
- CAS No.: 98184-93-1
- Molecular Formula: C₁₂H₁₃NO₅
- Molecular Weight : 251.24 g/mol
- Key Differences :
Data Table: Comparative Analysis
Research Findings and Trends
- Cation-Dependent Solubility : Potassium salts often exhibit higher solubility in aqueous media compared to sodium salts due to larger ionic radii, which may influence their utility in cell culture or enzymatic assays .
- Synthetic Accessibility: Esters like ethyl 4-(4-nitrophenyl)-2-oxobutanoate are synthesized via keto-enol tautomerism and nucleophilic substitution, achieving yields up to 82% . In contrast, alkali metal salts (e.g., potassium/sodium variants) are typically prepared through neutralization reactions.
- Commercial Availability: this compound is marketed by suppliers such as BLD Pharm Ltd., emphasizing its niche role in research, while sodium analogs dominate general laboratory use .
Preparation Methods
Cyanide-Mediated Alkylation Followed by Hydrolysis
A prominent method involves the nucleophilic substitution of 4-halo-3-oxobutanoate esters with alkali metal cyanides. For instance, methyl 4-bromo-3-oxobutanoate reacts with potassium cyanide in methanol at temperatures ranging from -10°C to 40°C to yield methyl 4-cyano-3-oxobutanoate. Subsequent hydrolysis of the nitrile group to a carboxylic acid is critical for forming the 4-carboxy moiety. This hydrolysis is optimally performed under strong alkaline conditions (pH 12–14) using sodium or potassium hydroxide, as demonstrated in analogous syntheses of oxazolidine carboxylic acids. Neutralization with potassium hydroxide converts the carboxylic acid to its potassium salt, yielding the target compound.
Direct Carboxylation of β-Keto Esters
Alternative approaches may involve the carboxylation of β-keto esters. For example, methyl 2-oxobutanoate could undergo carboxylation at the γ-position using carbon dioxide or cyanide sources. However, this route remains speculative due to limited direct evidence. The reaction conditions for such transformations would likely mirror those in patent EP1201647B1, where methanol serves as the solvent, and temperatures are maintained below 40°C to prevent ester degradation.
Oxidative Methods
Oxidation of diols or hydroxyketones represents another potential pathway. For instance, 2,4-dihydroxybutanoic acid could undergo selective oxidation at the C2 position using oxidizing agents like Jones reagent or potassium permanganate. Subsequent neutralization with potassium hydroxide would yield the potassium salt. While this method is theoretically viable, no explicit examples were identified in the reviewed literature.
Reaction Optimization and Mechanistic Insights
Temperature and Solvent Effects
The cyanide-mediated alkylation in methanol proceeds efficiently at 0–40°C, with lower temperatures (-10°C to 10°C) minimizing side reactions such as ester hydrolysis. Methanol’s polarity facilitates the dissolution of both the haloester and cyanide salt, while its moderate boiling point (64.7°C) allows for reflux-free reactions. In contrast, hydrolysis steps benefit from aqueous-ethanol mixtures, which enhance the solubility of intermediates and promote complete nitrile-to-acid conversion.
Alkaline Hydrolysis Conditions
Hydrolysis of the nitrile group to a carboxylic acid requires strongly alkaline conditions. Patent CN111808040A demonstrates that maintaining a pH of 13–14 with sodium hydroxide ensures rapid and complete hydrolysis of methyl esters and nitriles. For potassium salt formation, substituting sodium hydroxide with potassium hydroxide during neutralization is essential. This step must be carefully controlled to avoid over-neutralization, which could precipitate potassium salts prematurely.
Catalysts and Additives
No catalysts are explicitly required for the cyanide substitution or hydrolysis steps. However, the use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) could accelerate reactions involving immiscible reagents. Magnesium sulfate is commonly employed during workup to dry organic extracts, while silica gel chromatography or recrystallization refines the final product.
Purification and Characterization
Workup and Isolation
Post-reaction mixtures are typically extracted with water-immiscible solvents like diethyl ether or dichloromethane to remove unreacted starting materials and byproducts. For the potassium salt, aqueous layers are concentrated under reduced pressure, and ethanol is added to precipitate the product. Repeated recrystallization from ethanol-water mixtures enhances purity.
Analytical Techniques
-
Gas Chromatography (GC): Purity assessments rely on GC analysis, with methyl 4-cyano-3-oxobutanoate showing 71–83% purity in patent examples.
-
Nuclear Magnetic Resonance (NMR): Key signals for the potassium salt would include a singlet for the ketone carbonyl (δ 200–210 ppm in NMR) and a multiplet for the carboxylic acid-derived carbon (δ 170–180 ppm).
-
Mass Spectrometry (MS): Molecular ion peaks corresponding to the deprotonated form () confirm the molecular formula.
Data and Comparative Analysis
The table below synthesizes hypothetical data based on analogous reactions from the reviewed patents:
| Step | Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Cyanide alkylation | KCN, MeOH, 0°C, 3 h | 85% | 83% | |
| Nitrile hydrolysis | NaOH, H<sub>2</sub>O/EtOH, pH 13, 6 h | 89% | 95% | |
| Salt formation | KOH, EtOH, rt, 1 h | 92% | 98% | – |
Hypothetical yields and purity are extrapolated from patent examples for related compounds.
Q & A
Q. How can researchers mitigate interference from this compound in colorimetric assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
